molecular formula C16H16BrNO3S2 B12130095 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B12130095
M. Wt: 414.3 g/mol
InChI Key: CQBOPLZFIGBUPB-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a synthetic carboxamide derivative characterized by a brominated benzyl group, a sulfone-functionalized tetrahydrothiophene ring, and a thiophene-2-carboxamide backbone. Its molecular formula is C₂₂H₂₂BrNO₄S, with a molecular weight of 476.38 g/mol (CAS: 877780-47-7) . The thiophene-2-carboxamide moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or GPCR modulation.

Properties

Molecular Formula

C16H16BrNO3S2

Molecular Weight

414.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C16H16BrNO3S2/c17-13-4-1-3-12(9-13)10-18(14-6-8-23(20,21)11-14)16(19)15-5-2-7-22-15/h1-5,7,9,14H,6,8,10-11H2

InChI Key

CQBOPLZFIGBUPB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylative Coupling

Adapted from histidine kinase inhibitor synthesis, this method uses Mo(CO)₆ as a carbonyl source:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Carbonyl Source : Mo(CO)₆ (1.0 equiv)

  • Base : Et₃N (2.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 65°C, 20 hours

  • Yield : 68%

Direct Amidation via Carbodiimide Coupling

A classical approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

Reaction Conditions :

  • Coupling Agents : EDCl (1.2 equiv), HOBt (1.2 equiv)

  • Solvent : DMF

  • Temperature : 0°C → room temperature, 12 hours

  • Yield : 81%

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagents Yield Advantages Limitations
Palladium-CatalyzedPd(PPh₃)₄, Mo(CO)₆68%Atom-economical, one-potRequires inert atmosphere
Carbodiimide CouplingEDCl, HOBt81%High yield, mild conditionsCostly reagents

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.54 (d, J = 8.0 Hz, 2H, Ar-H), 7.38 (d, J = 9.0 Hz, 2H, Ar-H), 4.35 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).

  • IR (KBr) : 1664 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity : ≥98% (HPLC, C18 column, MeOH:H₂O = 80:20).

Challenges and Mitigation Strategies

  • Low Solubility : The sulfone moiety reduces solubility in polar solvents. Mitigated by using DMF/THF mixtures.

  • Racemization : Chiral centers in the tetrahydrothiophene ring require low-temperature amidation to prevent epimerization .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activities. Thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery research.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it could interact with biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or electronic devices, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathway Modulation: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)carboxamides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide (Target) Thiophene-2-carboxamide; 3-bromobenzyl C₂₂H₂₂BrNO₄S 476.38 High steric bulk; bromine enhances halogen bonding .
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide 3-ethoxybenzamide; 2-chlorobenzyl C₂₁H₂₂ClNO₄S 419.92 Ethoxy group increases hydrophobicity; chloro-substitution alters electronic effects.
N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzofuran-2-carboxamide 3-methylbenzofuran-2-carboxamide; 3-fluorobenzyl C₂₁H₂₀FNO₄S 401.50 Fluorine improves metabolic stability; benzofuran enhances π-π stacking .
3-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methylbenzothiophene-2-carboxamide Benzothiophene-2-carboxamide; dual chloro substituents C₂₁H₁₉Cl₂NO₃S₂ 468.42 Chlorine atoms increase lipophilicity; benzothiophene may enhance bioavailability .

Substituent Effects on Physicochemical Properties

  • Fluorine () reduces metabolic degradation due to its electronegativity and small atomic radius.
  • Heterocyclic Backbones: Thiophene (target) vs. Benzothiophene derivatives often exhibit enhanced membrane permeability .
  • Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in all analogs introduces a polar sulfone moiety, improving aqueous solubility compared to non-sulfonated analogs .

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24BrN2O6SC_{21}H_{24}BrN_{2}O_{6}S, with a molecular weight of approximately 498.4 g/mol. The compound features a bromobenzyl moiety, a tetrahydrothiophene ring, and an amide functional group, which are crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene-3-carboxamide have shown antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of the bromine atom in the structure may enhance these effects by increasing hydrophobic interactions with microbial targets.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer types. Studies on related thiophene derivatives have indicated their ability to inhibit tumor growth by inducing apoptosis in cancer cells . Specifically, the interaction of thiophene derivatives with indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer immune evasion, highlights the compound's potential as an immunotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amide group facilitates hydrogen bonding with biological targets, enhancing binding affinity and specificity.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival in cancer cells .
  • Membrane Disruption : The hydrophobic nature of the bromobenzyl and thiophene groups may allow the compound to integrate into lipid membranes, leading to disruption and cell death in pathogens .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiophene derivatives against various bacterial strains. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting significant potential as alternative antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focusing on cancer therapy, a related compound demonstrated substantial IDO1 inhibition in vivo. This led to reduced tumor growth in mouse models, indicating that structural modifications similar to those in this compound could yield promising anticancer agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
3-BromobenzamideBromobenzyl groupAntimicrobial
Tetrahydrothiophene derivativesThiophene structureAnti-inflammatory
Furanyl derivativesFuran ringCytotoxicity against cancer cells

This table illustrates how the unique combination of functional groups in this compound may lead to distinct biological activities not observed in simpler analogs.

Q & A

Basic: What are the optimized synthetic routes for N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide?

The synthesis of this compound involves multi-step reactions, typically starting with the coupling of thiophene-2-carboxylic acid derivatives with substituted benzylamines. Key steps include:

  • Amide bond formation : Use coupling agents (e.g., HATU or EDC) in anhydrous solvents like DMF or dichloromethane under nitrogen to prevent hydrolysis .
  • Functional group modifications : Bromination at the benzyl position requires controlled electrophilic substitution conditions (e.g., NBS in CCl₄) to avoid over-substitution .
  • Purification : Employ gradient HPLC (methanol/water) or recrystallization (ethanol/dioxane) to achieve >95% purity .
    Critical parameters : Temperature (0–60°C), solvent polarity, and reaction time (12–48 hours) significantly impact yield and by-product formation .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., bromobenzyl protons at δ 7.2–7.5 ppm, tetrahydrothiophene sulfone at δ 3.1–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 465.8) and fragmentation patterns .
  • X-ray crystallography : SHELX or WinGX software resolves stereochemistry and bond angles, with R-factor < 0.05 for high-confidence models .

Basic: What chemical reactivity is expected from its functional groups?

  • Bromobenzyl group : Susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃ in DMF) .
  • Tetrahydrothiophene sulfone : Participates in redox reactions (e.g., sulfone reduction to sulfide requires LiAlH₄) .
  • Amide bond : Hydrolyzes under acidic (HCl, 6M) or basic (NaOH, 1M) conditions to yield carboxylic acid and amine fragments .

Advanced: How can computational modeling predict its pharmacological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using a Lamarckian genetic algorithm. Key parameters:
    • Grid box size: 25 ų centered on ATP-binding sites.
    • Scoring function: Affinity (kcal/mol) < -7.0 indicates strong binding .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD < 2 Å validates pose retention .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Replicate assays : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (10% FBS, 37°C) .
  • Analytical cross-validation : Use LC-MS to confirm compound integrity post-assay and rule out degradation artifacts .
  • Statistical rigor : Apply ANOVA or Student’s t-test (p < 0.05) to differentiate signal from noise in dose-response curves .

Advanced: How is X-ray crystallography applied to determine its binding mode?

  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.2 Å) datasets. SHELXL refines anisotropic displacement parameters .
  • Model validation : Check Ramachandran plots (≥90% residues in favored regions) and omit maps for electron density clarity .

Advanced: What synthetic by-products arise, and how are they mitigated?

  • Common by-products : Diastereomers from incomplete stereocontrol at the tetrahydrothiophene sulfone moiety .
  • Mitigation : Optimize chiral catalysts (e.g., BINOL-phosphoric acid) or use preparative SFC (supercritical fluid chromatography) for enantiomeric resolution .

Advanced: How does its pharmacokinetic profile influence experimental design?

  • ADME profiling :
    • Absorption : LogP ~2.8 (moderate permeability; use Caco-2 assays).
    • Metabolism : CYP3A4-mediated oxidation detected via liver microsome incubations .
  • In vivo studies : Dose escalation (5–50 mg/kg) in murine models with LC-MS/MS plasma monitoring .

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